1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE
Overview
Description
1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE is a complex organic compound with a unique structure that includes methoxyphenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with naphthyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure with different functional groups.
4-methoxybenzylamine: Shares the methoxyphenyl group but lacks the naphthyl and diazinane components.
N- [ (3Z)-4,7-bis (4-methoxyphenyl)-2,4,5,6-tetrahydro-3H-1,2,4-triazepin-3-ylidene]methanamine hydroiodide: Contains similar methoxyphenyl groups but different core structure.
Uniqueness
1,3-BIS[(4-METHOXYPHENYL)METHYL]-2-(NAPHTHALEN-1-YL)-1,3-DIAZINANE is unique due to its combination of methoxyphenyl and naphthyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-naphthalen-1-yl-1,3-diazinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-33-26-15-11-23(12-16-26)21-31-19-6-20-32(22-24-13-17-27(34-2)18-14-24)30(31)29-10-5-8-25-7-3-4-9-28(25)29/h3-5,7-18,30H,6,19-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIKQOAHJLYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=CC4=CC=CC=C43)CC5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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